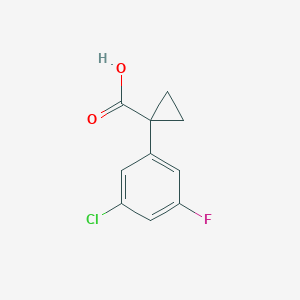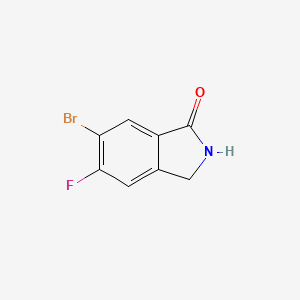
2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C9H8Cl2O2. It is a colorless, crystalline solid and is used in a variety of scientific and industrial applications. It is a member of the class of compounds known as halogenated phenylalkanones and is used as a reagent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and benzothiazoles, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of heterocyclic compounds.
Wirkmechanismus
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is a strong electrophile, which means that it can easily react with other molecules to form new compounds. In the first step of the reaction, the chloroacetyl chloride intermediate reacts with the phenol to form the desired product. In the second step, the product reacts with other molecules, such as amines, to form new compounds.
Biochemical and Physiological Effects
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and protozoa, as well as to have antifungal, antiviral, and antimalarial properties. In addition, it has been shown to possess anti-inflammatory, analgesic, and antipyretic activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is a useful reagent for a variety of organic synthesis reactions. It is relatively easy to obtain and is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is a strong electrophile and can react with other molecules, which can lead to unwanted side reactions and by-products.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one. These include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research into its mechanism of action and the potential for side reactions and by-products could lead to improved synthesis methods. Finally, further research into its use as a catalyst in the synthesis of polymers could lead to new applications.
Synthesemethoden
2-Chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one is synthesized by the reaction of 5-chloro-2-methoxyphenol with chloroacetyl chloride in the presence of a strong base, such as sodium hydroxide. The reaction proceeds in two steps, with the first step being the formation of a chloroacetyl chloride intermediate, which then reacts with the phenol to form the desired product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one involves the conversion of 5-chloro-2-methoxybenzaldehyde to the corresponding 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanol, which is then oxidized to the desired ketone product.", "Starting Materials": [ "5-chloro-2-methoxybenzaldehyde", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Chlorine gas (Cl2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Acetone (CH3COCH3)", "Sodium hypochlorite (NaClO)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Reduction of 5-chloro-2-methoxybenzaldehyde to 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanol using NaBH4 in the presence of HCl.", "Step 2: Oxidation of 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanol to 2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one using NaOCl in the presence of NaCl and NaOH.", "Step 3: Purification of the product by recrystallization from acetone." ] } | |
CAS-Nummer |
46173-06-2 |
Produktname |
2-chloro-1-(5-chloro-2-methoxyphenyl)ethan-1-one |
Molekularformel |
C9H8Cl2O2 |
Molekulargewicht |
219.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




